2-{3-[1-(3-methoxybenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine
Overview
Description
2-{3-[1-(3-methoxybenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine is a novel organic compound that has gained significant attention in scientific research. This compound has been synthesized by various methods and has demonstrated potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-{3-[1-(3-methoxybenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine is not fully understood. However, it has been suggested that this compound exerts its effects by inhibiting various signaling pathways involved in inflammation, cancer, and diabetes. In addition, it has been shown to inhibit the activity of certain kinases and modulate the immune system.
Biochemical and Physiological Effects:
Studies have shown that 2-{3-[1-(3-methoxybenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine exhibits significant biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, it has been shown to induce apoptosis in cancer cells and improve glucose tolerance in diabetic mice.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{3-[1-(3-methoxybenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine in lab experiments is its relatively simple synthesis method. In addition, this compound has demonstrated significant potential as a therapeutic agent for various diseases. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to study its effects in vitro.
Future Directions
There are several future directions for research on 2-{3-[1-(3-methoxybenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine. One of the main areas of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Finally, the development of more water-soluble derivatives of this compound could improve its potential for use in in vitro experiments.
Scientific Research Applications
2-{3-[1-(3-methoxybenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine has been studied for its potential as a therapeutic agent for various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, this compound has been investigated for its potential as a kinase inhibitor and for its ability to modulate the immune system.
properties
IUPAC Name |
2-[3-[1-[(3-methoxyphenyl)methyl]pyrazol-3-yl]phenyl]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-26-19-8-2-5-16(13-19)15-25-12-9-20(24-25)17-6-3-7-18(14-17)21-22-10-4-11-23-21/h2-14H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJZUTFZDJHWSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=CC(=N2)C3=CC(=CC=C3)C4=NC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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